molecular formula C13H10N4O3S2 B2927222 (Z)-4-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1,2,3-thiadiazole-5-carboxamide CAS No. 1173523-59-5

(Z)-4-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2927222
CAS RN: 1173523-59-5
M. Wt: 334.37
InChI Key: RZVAXWVHEIKPSV-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H10N4O3S2 and its molecular weight is 334.37. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Facile Synthesis and Anticancer Evaluation

A study by Tiwari et al. (2017) on the microwave-assisted synthesis of Schiff’s bases containing thiadiazole scaffolds highlighted the significant anticancer activity of these compounds against various human cancer cell lines. The study demonstrated that these compounds have promising anticancer properties, comparable to the standard drug Adriamycin, suggesting their potential utility in cancer treatment without discussing specific drug use or dosage details (Tiwari et al., 2017).

Synthesis and Antimicrobial Activity of Novel Hydrazine Carboxamide Derivatives

Gilani et al. (2011) synthesized novel hydrazine carboxamide derivatives of benzothiazole and evaluated their antimicrobial properties against various pathogens. This research underscores the versatility of thiadiazole and benzothiazole derivatives in developing antimicrobial agents, showing moderate to good inhibition against bacteria and fungi, which could have implications for addressing microbial resistance (Gilani et al., 2011).

Antioxidant and Anticancer Potentials of Thiazole Derivatives

The investigation into the prooxidant and antioxidant processes in the liver homogenate of mice by Shalai et al. (2021) explored the effects of thiazole derivatives on both healthy and tumor-bearing mice. This study provides critical insights into the dual role of thiazole derivatives in modulating oxidative stress within the liver, potentially offering a therapeutic pathway for treating cancer through the regulation of oxidative processes (Shalai et al., 2021).

Synthesis and Biological Activity of Heterocyclic Compounds

Patel and Patel (2015) synthesized a series of heterocyclic compounds incorporating the triazolo[3,4-b][1,3,4]thiadiazole moiety and evaluated their antibacterial and antifungal activities. Their work highlights the potential of these compounds in developing new antimicrobial agents, contributing to the ongoing search for novel treatments against resistant strains of microorganisms (Patel & Patel, 2015).

Nitazoxanide and Thiazolides Against Neospora caninum

Esposito et al. (2005) explored the efficacy of nitazoxanide and other thiazolides against Neospora caninum tachyzoites in vitro, providing evidence of the antiparasitic activity of these compounds. This study offers insights into the potential use of thiazolides as therapeutic agents against parasitic infections, independent of the nitro group, highlighting their broad-spectrum antiparasitic utility (Esposito et al., 2005).

properties

IUPAC Name

4-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S2/c1-6-11(22-16-15-6)12(18)14-13-17(2)7-3-8-9(20-5-19-8)4-10(7)21-13/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVAXWVHEIKPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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